molecular formula C13H24N2O2 B7987858 (S)-2-Cyclopropylaminomethyl-pyrrolidine-1-carboxylic acid tert-butyl ester

(S)-2-Cyclopropylaminomethyl-pyrrolidine-1-carboxylic acid tert-butyl ester

Cat. No.: B7987858
M. Wt: 240.34 g/mol
InChI Key: SQRRQAVVRXZUMD-NSHDSACASA-N
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Description

(S)-2-Cyclopropylaminomethyl-pyrrolidine-1-carboxylic acid tert-butyl ester is a chiral compound with significant applications in organic synthesis and medicinal chemistry. The compound features a cyclopropyl group, an aminomethyl group, and a pyrrolidine ring, making it a versatile intermediate in the synthesis of various pharmaceuticals and bioactive molecules.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-2-Cyclopropylaminomethyl-pyrrolidine-1-carboxylic acid tert-butyl ester typically involves the protection of amino acids and subsequent esterification. One common method is the Steglich esterification, which uses dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP) to form the ester bond . Another method involves the use of tert-butyl hydroperoxide for the direct esterification of amino acids .

Industrial Production Methods

Industrial production of this compound often employs flow microreactor systems for the direct introduction of the tert-butoxycarbonyl group into various organic compounds. This method is more efficient, versatile, and sustainable compared to traditional batch processes .

Chemical Reactions Analysis

Types of Reactions

(S)-2-Cyclopropylaminomethyl-pyrrolidine-1-carboxylic acid tert-butyl ester undergoes several types of chemical reactions, including:

    Oxidation: Using reagents like potassium permanganate (KMnO₄) or osmium tetroxide (OsO₄).

    Reduction: Employing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).

    Substitution: Involving nucleophiles like amines or alcohols.

Common Reagents and Conditions

Common reagents used in these reactions include dicyclohexylcarbodiimide (DCC), 4-dimethylaminopyridine (DMAP), and tert-butyl hydroperoxide. Reaction conditions vary but often involve mild temperatures and the use of catalysts to facilitate the reactions .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may yield carboxylic acids, while reduction reactions can produce alcohols or amines.

Scientific Research Applications

(S)-2-Cyclopropylaminomethyl-pyrrolidine-1-carboxylic acid tert-butyl ester has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of (S)-2-Cyclopropylaminomethyl-pyrrolidine-1-carboxylic acid tert-butyl ester involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s unique structure allows it to fit into active sites of enzymes, thereby inhibiting or modulating their activity. This interaction can lead to various biological effects, depending on the target and pathway involved .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

What sets this compound apart is its chiral nature and the presence of the cyclopropyl group, which imparts unique reactivity and selectivity in chemical reactions. This makes it particularly valuable in the synthesis of chiral pharmaceuticals and bioactive molecules.

Properties

IUPAC Name

tert-butyl (2S)-2-[(cyclopropylamino)methyl]pyrrolidine-1-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H24N2O2/c1-13(2,3)17-12(16)15-8-4-5-11(15)9-14-10-6-7-10/h10-11,14H,4-9H2,1-3H3/t11-/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SQRRQAVVRXZUMD-NSHDSACASA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCCC1CNC2CC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)N1CCC[C@H]1CNC2CC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H24N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

240.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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